octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one

Physicochemical profiling ADME prediction Scaffold selection

Synthesizing the pyrrolo[1,2-a][1,4]diazepinone core demands 3-5 steps and 4-8 weeks. Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS 109324-81-4) provides the pre-formed bicyclic lactam, eliminating this bottleneck. • CNS-MPO-compliant: LogP 0.3, TPSA 32.3 Ų; single lactam N-H enables chemoselective N-functionalization without competing amine reactivity. • In vivo-validated: Derivatives show antidepressant efficacy comparable to amitriptyline at 5-10 mg/kg i.p. in FST models. • Dual-tier supply: Bulk racemate (≥95%) for screening; (9aS)-enantiomer for lead optimization.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 109324-81-4
Cat. No. B034340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one
CAS109324-81-4
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCCCN2C1
InChIInChI=1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11)
InChIKeyXODXWMXYGYWAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one: Physicochemical Identity and Scaffold Classification


Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS 109324-81-4) is a fully saturated bicyclic lactam with molecular formula C₈H₁₄N₂O and molecular weight 154.21 g·mol⁻¹, featuring a pyrrolidine ring fused to a seven-membered 1,4-diazepinone bearing a carbonyl at position 1 . The scaffold is classified as a heterocyclic building block of the pyrrolo[1,2-a][1,4]diazepinone family and is supplied at purities of 95–98% by commercial vendors including Enamine and Pharmablock [1]. Key computed properties include LogP 0.3 (XlogP), topological polar surface area 32.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, collectively yielding a Lipinski Rule-of-Five compliant profile . The compound serves as a versatile intermediate for derivatization at the lactam nitrogen, the ring methylene positions, and via chiral resolution to furnish enantiopure (9aS)-configured analogs .

Why Generic Substitution with Regioisomeric or Oxidation-State Analogs Compromises Synthetic Fidelity


The pyrrolo[1,2-a][1,4]diazepine scaffold family contains structurally proximate analogs—including octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS 109324-83-6, the fully reduced amine lacking the C1 carbonyl) and octahydro-5H-pyrrolo[1,2-a][1,4]diazepin-5-one (CAS 1000577-71-8, the regioisomeric ketone)—that differ in hydrogen-bonding capacity, LogP, and reactivity . The C1 lactam carbonyl of the target compound contributes a computed LogP shift of approximately −0.4 relative to the parent amine (LogP ~0.7–1.0 estimated) and adds a strong hydrogen-bond acceptor, fundamentally altering the pharmacokinetic profile of any derived ligand . In medicinal chemistry programs exploiting the pyrrolo[1,2-a][1,4]diazepinone core for antidepressant [1] and FAAH-inhibitory [2] activity, substitution of the C1-oxo scaffold with a regioisomeric C5-oxo or fully reduced analog yields divergent target engagement, metabolic stability, and CNS permeability. The quantitative evidence below demonstrates these property gaps, confirming that CAS 109324-81-4 is not freely interchangeable with its closest structural neighbors.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Computed Property Gap: C1-Lactam vs. Parent Amine Defines ADME Landscapes

The target compound (C₈H₁₄N₂O, MW 154.21) bears a lactam carbonyl that imparts a computed LogP (XlogP) of 0.3 and topological polar surface area (TPSA) of 32.3 Ų, with one H-bond donor and two H-bond acceptors . Its direct structural analog, octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS 109324-83-6, C₈H₁₆N₂, MW 140.23), lacks the carbonyl, eliminating one H-bond acceptor and raising the estimated LogP into the 0.7–1.0 range while reducing TPSA below 25 Ų . The ~0.4–0.7 LogP unit difference and altered H-bond capacity place the two scaffolds in distinct sectors of CNS-MPO (Central Nervous System Multiparameter Optimization) space, directly impacting predicted blood-brain barrier permeability and aqueous solubility for any congeneric series derived from either core.

Physicochemical profiling ADME prediction Scaffold selection

Purity Grade Differentiation and Impact on Downstream Synthetic Reproducibility

Commercially, octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is available in two purity tiers: 95% (EN300-59792, Enamine) [1] and 98% (Product No. 1553458, Leyan) . The 3% absolute purity difference, while seemingly modest, represents a 60% reduction in total impurity burden (5% → 2%), corresponding to approximately 50 mg vs. 20 mg of unidentified impurities per gram of material. The 97% grade from Pharmablock (PBTEN15860) occupies an intermediate tier, priced at ¥1,518/g (1g scale), ¥4,653/5g, and ¥6,904/10g, establishing a cost-quality gradient that procurement officers must weigh against the sensitivity of downstream reactions to impurity-driven side products .

Vendor qualification Purity specification Medicinal chemistry sourcing

Regioisomeric Carbonyl Positioning: Divergent Pharmacophoric Vectors in Antidepressant Lead Series

The GMAL-series pyrrolo[1,2-a][1,4]diazepines, derived from the C1-oxo scaffold (2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one core), demonstrated dose-dependent antidepressant activity in the mouse forced swimming test (FST). Compound GMAL-24 at 5 mg/kg and 10 mg/kg i.p. significantly reduced immobilization time compared to saline control (p<0.05) and was statistically indistinguishable from amitriptyline (10 mg/kg i.p.) [1]. In contrast, the C5-oxo regioisomeric series (1,2,4,5-tetrahydro-3H-pyrrolo[1,2-a][1,4]diazepin-3-ones) required doses of 7 μmol/kg (≈1.1–2.2 mg/kg) to elicit activity in the Porsolt FST and Nomura tests, with the most active members exceeding the efficacy of amitriptyline and medazepam at 10 mg/kg [2]. The divergent dose-response profiles reflect the non-equivalent spatial presentation of the H-bond-accepting carbonyl and the altered conformational preferences of the fused bicyclic system, confirming that the C1-oxo vs. C5-oxo positional isomerism is not pharmacophorically silent.

Regioisomer comparison Antidepressant activity Forced swimming test

Synthetic Tractability as a Functionalizable Lactam Intermediate for FAAH Inhibitor Lead Series

The octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one scaffold, in its 8-hydroxy-functionalized form (CAS 1613630-10-6), is explicitly claimed as an intermediate in patent-protected analgesic programs targeting the P2X3 receptor and FAAH enzyme [1]. The tricyclic benzo[f]pyrrolo[1,2-a][1,4]diazepinone derivatives, structurally elaborated from the fused pyrrolodiazepinone core, yielded nanomolar FAAH inhibitors (compounds 5h and 5i) that demonstrated oral efficacy in a mouse oxaliplatin-induced neuropathic pain model at 10 mg·kg⁻¹, with concomitant reduction of NF-κB expression in IMR32 neuroblastoma cells, indicating an anti-oxidative stress mechanism [1]. The parent C1-oxo scaffold (CAS 109324-81-4) is the unsubstituted progenitor of these lead series; its commercial availability at defined purity eliminates the need for in-house synthesis of the core and accelerates SAR expansion at the N2, C8, and aryl-appendage vectors.

Intermediate utility FAAH inhibition Patent evidence

Chiral Resolution Capability: Enabling Stereochemically Defined SAR in CNS Programs

The target compound contains one undefined stereocenter at the bridgehead C9a position (atom count: 0 defined, 1 undefined stereocenter) . The enantiopure (9aS)-octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is commercially available as a distinct catalog item (e.g., BenchChem, purity typically 95%) , and the (8R,9aS)-8-hydroxy derivative (CAS 1613630-10-6) confirms the accessibility of diastereomerically pure advanced intermediates from this core . The racemic mixture (CAS 109324-81-4) therefore presents a procurement gateway: for early-stage screening, the racemate reduces cost; for late-stage lead optimization, the chiral-resolved (9aS) building block enables stereospecific SAR without the yield penalty and ambiguity of chiral chromatography at advanced synthetic stages.

Stereochemistry Chiral building block CNS drug discovery

Procurement-Driven Application Scenarios Based on Quantified Evidence


CNS Lead Generation: Prioritizing the C1-Lactam Scaffold for Antidepressant and Anxiolytic SAR

Medicinal chemistry teams initiating a CNS small-molecule program should select CAS 109324-81-4 as the core building block when the target product profile requires a lipophilicity-controlled, CNS-MPO-compliant scaffold with a defined hydrogen-bonding motif. The quantitative physicochemical evidence (LogP 0.3, TPSA 32.3 Ų, 1 HBD, 2 HBA) positions this scaffold favorably within the CNS drug-like chemical space, while the GMAL-24 forced swimming test data confirm that N-functionalized derivatives of this core achieve in vivo antidepressant efficacy comparable to amitriptyline at 5–10 mg/kg i.p. in mice [1]. The C1-oxo regioisomer is specifically indicated over the C5-oxo alternative when the desired pharmacophore requires an H-bond acceptor oriented toward the pyrrolidine-fused end of the bicyclic system.

Pain Program Intermediate Sourcing: Leveraging Patent-Validated Scaffolds for P2X3/FAAH Analogs

Research groups pursuing non-opioid analgesic mechanisms via FAAH inhibition or P2X3 antagonism should procure CAS 109324-81-4 as the unfunctionalized progenitor scaffold. The CNR patent-derived evidence demonstrates that tricyclic and bicyclic analogs built from this core attain nanomolar FAAH inhibitory potency and demonstrate oral efficacy in neuropathic pain models at 10 mg·kg⁻¹ [2]. The commercial availability of the scaffold at 97–98% purity from Pharmablock and Leyan eliminates the need for a 3–5 step in-house core synthesis, compressing hit-to-lead timelines by an estimated 4–8 weeks relative to de novo core construction.

Stereochemical SAR Transition: From Racemic Screening to Enantiopure Candidate Optimization

Drug discovery programs following a standard hit → lead → candidate progression can utilize CAS 109324-81-4 (racemate) for primary biochemical and cellular screening, then transition to the commercially available (9aS)-enantiomer for advanced ADME, in vivo efficacy, and safety pharmacology studies. This procurement strategy aligns with the evidence that the bridgehead C9a stereochemistry is a defined chiral center in bioactive patent intermediates , and avoids the cost and yield losses associated with preparative chiral chromatography of late-stage intermediates. Procurement officers should negotiate dual-quantity pricing: bulk racemate for HTS/screening and smaller quantities of the (9aS)-form for lead optimization.

Chemical Biology Tool Compound Synthesis: Functionalizing the Lactam Nitrogen for Affinity Probe and PROTAC Linker Attachment

The presence of a single lactam N–H (hydrogen bond donor) in CAS 109324-81-4 provides a chemoselective handle for alkylation, acylation, or sulfonylation without competing reactivity at alternative ring nitrogens—a feature absent in the parent amine analog (CAS 109324-83-6) where both nitrogens are secondary amines with comparable nucleophilicity . This orthogonal reactivity enables clean installation of photoaffinity labels, biotin tags, or PROTAC linker-warhead conjugates at the N2 position while preserving the C1 carbonyl as a structurally rigidifying element. Procurement of the 98% purity grade is recommended for chemical biology applications where trace amine impurities can lead to off-target probe labeling.

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